molecular formula C8H17O4PS B14737819 Phosphoric acid, diethyl 1-methyl-2-(methylthio)-vinyl ester CAS No. 3309-79-3

Phosphoric acid, diethyl 1-methyl-2-(methylthio)-vinyl ester

Katalognummer: B14737819
CAS-Nummer: 3309-79-3
Molekulargewicht: 240.26 g/mol
InChI-Schlüssel: ZUCNWHJBRAUIQK-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphoric acid, diethyl 1-methyl-2-(methylthio)-vinyl ester is an organophosphorus compound with the molecular formula C8H17O4PS. It is known for its unique structure, which includes a phosphoric acid esterified with diethyl groups and a vinyl group substituted with a methylthio group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of phosphoric acid, diethyl 1-methyl-2-(methylthio)-vinyl ester typically involves the esterification of phosphoric acid with diethyl groups, followed by the introduction of the vinyl and methylthio groups. One common method involves the reaction of diethyl phosphite with 1-methyl-2-(methylthio)vinyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at a temperature of around 0-5°C to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of a palladium catalyst in the presence of a base can facilitate the coupling of diethyl phosphite with the vinyl chloride derivative .

Analyse Chemischer Reaktionen

Types of Reactions: Phosphoric acid, diethyl 1-methyl-2-(methylthio)-vinyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Phosphoric acid, diethyl 1-methyl-2-(methylthio)-vinyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphoramidates and other organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of bioactive molecules.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of phosphoric acid, diethyl 1-methyl-2-(methylthio)-vinyl ester involves its interaction with molecular targets through its reactive functional groups. The phosphoric acid moiety can form strong hydrogen bonds with biological molecules, while the vinyl and methylthio groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Phosphoric acid, diethyl 1-methyl-2-(methylthio)-vinyl ester can be compared with other similar organophosphorus compounds, such as:

    Phosphoric acid, diethyl 1-methylvinyl ester: Lacks the methylthio group, resulting in different reactivity and applications.

    Phosphoric acid, diethyl 1-methyl-2-(ethylthio)-vinyl ester: Contains an ethylthio group instead of a methylthio group, leading to variations in chemical properties and biological activity.

    Phosphoric acid, diethyl 1-methyl-2-(methylthio)-ethyl ester:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

3309-79-3

Molekularformel

C8H17O4PS

Molekulargewicht

240.26 g/mol

IUPAC-Name

diethyl [(E)-1-methylsulfanylprop-1-en-2-yl] phosphate

InChI

InChI=1S/C8H17O4PS/c1-5-10-13(9,11-6-2)12-8(3)7-14-4/h7H,5-6H2,1-4H3/b8-7+

InChI-Schlüssel

ZUCNWHJBRAUIQK-BQYQJAHWSA-N

Isomerische SMILES

CCOP(=O)(OCC)O/C(=C/SC)/C

Kanonische SMILES

CCOP(=O)(OCC)OC(=CSC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.